molecular formula C12H17NO4 B12278068 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid

3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid

Cat. No.: B12278068
M. Wt: 239.27 g/mol
InChI Key: NYWMELQPAXCYSJ-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of an amino group, a butyric acid moiety, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,5-dimethoxybenzaldehyde and a suitable amine, followed by a series of reactions including reduction and carboxylation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity . Pathways involved include modulation of neurotransmitter systems and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-amino-4-(3,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-8(5-11(7-10)17-2)3-9(13)6-12(14)15/h4-5,7,9H,3,6,13H2,1-2H3,(H,14,15)

InChI Key

NYWMELQPAXCYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(CC(=O)O)N)OC

Origin of Product

United States

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